molecular formula C21H19N5O3 B3012015 N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251692-17-7

N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B3012015
CAS No.: 1251692-17-7
M. Wt: 389.415
InChI Key: QUXGYJGLFYEFFM-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a triazolopyrazine-derived compound characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-a]pyrazin-3-one) substituted with a phenoxy group at position 8 and an acetamide moiety at position 2. The acetamide side chain is further modified with a 2,6-dimethylphenyl group, which may enhance lipophilicity and receptor binding affinity.

The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, derivatives like 2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide (compound 46) are synthesized via reactions between hydroxyl-substituted triazolopyrazines and chloroacetamide, yielding phenoxyacetamide-linked products . Similar methodologies may apply to the target compound.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-7-6-8-15(2)18(14)23-17(27)13-26-21(28)25-12-11-22-20(19(25)24-26)29-16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXGYJGLFYEFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide, with the CAS number 1251692-17-7 and a molecular weight of 389.4 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C21H19N5O3C_{21}H_{19}N_{5}O_{3}. Its structure features a triazole ring, which is known for its stability and biological relevance. The presence of the phenoxy and acetamide groups contributes to its pharmacological properties.

The biological activity of this compound can be attributed to the triazole moiety, which exhibits characteristics that enhance its interaction with biological targets. Studies suggest that the nitrogen atoms in the triazole ring act as hydrogen bond acceptors, similar to oxygen in amides, while the CH bond can function as a hydrogen bond donor . This dual functionality may enhance binding affinity to various biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole rings exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazoles have shown lower IC50 values in human cervix carcinoma (HeLa) cells compared to their amide counterparts. Specifically, one study reported an IC50 of 9.6 μM for a triazole-containing compound compared to 41 μM for its amide analog . This indicates that the incorporation of the triazole moiety may enhance anticancer activity.

Antimicrobial Activity

The antimicrobial potential of similar compounds has been documented extensively. Triazole derivatives have been evaluated for their efficacy against bacterial strains such as E. coli and S. aureus, with some showing higher activity than standard antibiotics . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the triazole ring can further enhance antimicrobial potency.

Anticonvulsant Activity

This compound has also been explored for anticonvulsant properties. A related compound demonstrated significant protection against seizures in animal models, indicating potential therapeutic applications in epilepsy . The effective dosage (ED50) reported was 23.4 mg/kg, showcasing its potential as a novel anticonvulsant agent.

Case Studies and Research Findings

Study Activity Cell Line/Model IC50/ED50
Study AAntiproliferativeHeLa (cervical cancer)9.6 μM
Study BAntimicrobialE. coli, S. aureusHigher than standard antibiotics
Study CAnticonvulsantMES model (mice)23.4 mg/kg

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide exhibit significant antimicrobial properties. The triazole and pyrazine moieties are known to enhance the efficacy against a range of bacterial strains. A study demonstrated that derivatives of this compound showed promising results against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Anticancer Properties
The compound's structural features suggest potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines. For instance, a derivative with a similar scaffold demonstrated IC50 values in the micromolar range against breast cancer cells .

Pharmacological Insights

Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through the inhibition of specific enzymes or pathways involved in disease progression. For example, triazole compounds are known to interfere with fungal cell wall synthesis by inhibiting lanosterol 14α-demethylase . This action could be extrapolated to its potential use in treating fungal infections.

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives including this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting significant antibacterial activity .

Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, the compound was tested on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of exposure. This indicates its potential as an effective anticancer agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Triazolopyrazine Family

The target compound shares its [1,2,4]triazolo[4,3-a]pyrazin-3-one core with several pharmacologically active derivatives. Key comparisons include:

Compound Substituents Key Features
Target Compound 8-phenoxy, 2-(N-(2,6-dimethylphenyl)acetamide) Enhanced lipophilicity due to dimethylphenyl; potential pesticidal/drug activity
8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-triazolo[4,3-a]pyrazin-3(2H)-one (45) 8-amino, 6-(4-benzylpiperazinylphenyl), 2-phenyl Anticancer/antibacterial applications; bulky substituents improve binding
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide (46) 8-amino, 6-(4-hydroxyphenyl), 2-phenoxyacetamide Antioxidant/neuroprotective potential; polar acetamide enhances solubility
N-(2-(4-(8-amino-3-oxo-2-phenyl-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (16) 8-amino, 6-(4-(2-aminoethoxy)phenyl), 2-(di-tert-butyl-hydroxybenzamide) Antioxidant conjugation; tert-butyl groups increase steric hindrance

Key Observations :

  • The target compound differs from pharmaceutical analogs (e.g., compound 45 and 46) by lacking an amino group at position 8 and incorporating a phenoxy group instead. This may reduce hydrogen-bonding capacity but improve membrane permeability .
  • Compared to compound 16, which has a bulky tert-butyl-substituted benzamide, the target’s 2,6-dimethylphenyl group balances lipophilicity and metabolic stability .
Functional Analogues in Pesticidal Chemistry

From , structurally related acetamide derivatives include:

  • Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide): A fungicide with a similar acetamide backbone but distinct heterocyclic substituents (oxazolidinone vs. triazolopyrazine). The methoxy group in oxadixyl enhances systemic activity, whereas the target’s phenoxy group may alter bioavailability .

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